molecular formula C10H11FN2O2 B571861 1-(2-Fluoro-6-nitrophenyl)pyrrolidine CAS No. 1233952-03-8

1-(2-Fluoro-6-nitrophenyl)pyrrolidine

Cat. No. B571861
M. Wt: 210.208
InChI Key: QJQZIIGCNJGTMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-6-nitrophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11FN2O2 . It has a molecular weight of 210.21 g/mol . This compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(2-fluoro-6-nitrophenyl)pyrrolidine . The SMILES representation is [O-]N+C1=C(N2CCCC2)C(F)=CC=C1 . This representation helps in understanding the molecular structure of the compound.


Physical And Chemical Properties Analysis

1-(2-Fluoro-6-nitrophenyl)pyrrolidine is a solid compound . It has a molecular weight of 210.21 g/mol . .

Scientific Research Applications

Crystal Growth and Characterization

1-(4-Nitrophenyl) pyrrolidine, a structurally similar compound to 1-(2-Fluoro-6-nitrophenyl)pyrrolidine, has been utilized in the growth of new organic single crystals through slow evaporation solution growth technique. These crystals, characterized by single crystal X-ray analysis, exhibit highly crystalline nature and possess unique optical properties as evidenced by their absorbance and luminescence spectra analyzed using UV-Visible and PL spectra. The mechanical and thermal properties of these crystals have also been explored, highlighting their potential in various scientific applications (Nirosha, Kalainathan, & Aravindan, 2015).

Synthesis of Multifunctionalized Pyrrolidines

Copper-catalyzed diastereoselective [3 + 2]-cycloaddition of nitroalkenes with azomethine ylides has been developed as an efficient route for the synthesis of multifunctionalized pyrrolidines. This method has enabled the creation of novel fluorinated heterocycles - β-fluoro-β-nitropyrrolidines - showcasing the versatility of such compounds in synthesis and their potential for further transformation into medicinally relevant structures (Motornov et al., 2021).

Exploration of Excited States Dynamics

The dynamics of the excited states of 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine has been investigated using subpicosecond transient absorption spectroscopic techniques. This study reveals the major relaxation pathways for the deactivation of the excited singlet state, offering insights into the ultrafast processes that could be relevant for the design of materials with specific optical properties (Ghosh & Palit, 2012).

Chemical Sensing and Molecular Recognition

A pyrrolidine constrained bipyridyl-dansyl (ionophore-fluorophore) conjugate has been synthesized through click chemistry, serving as a selective chemosensor for Al(3+). This highlights the application of pyrrolidine derivatives in the development of selective ratiometric and colorimetric sensors for metal ions based on internal charge transfer (ICT) mechanisms (Maity & Govindaraju, 2010).

Synthesis of Nitrophenyl Derivatives

Nitrophenyl derivatives of pyrrole 2,5-diamides have been synthesized, demonstrating structural behavior conducive to anion binding and color change signalled deprotonation. This research underlines the potential of nitrophenyl-pyrrolidine compounds in anion sensing applications, where changes in color signal the presence of specific anions, such as fluoride (Camiolo et al., 2003).

properties

IUPAC Name

1-(2-fluoro-6-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJQZIIGCNJGTMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693166
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Fluoro-6-nitrophenyl)pyrrolidine

CAS RN

1233955-61-7, 1233952-03-8
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233955-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Fluoro-6-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.